Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol . It is primarily used in research and development settings, particularly in the field of pharmaceutical testing . The compound features an isopropyl ester group, an acetyl group, and a nitro group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-nitrophenyl)acetic acid with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide, reflux conditions.
Substitution: Amine or alcohol, mild heating.
Major Products Formed
Reduction: 2-(4-acetyl-2-aminophenyl)acetate.
Hydrolysis: 2-(4-acetyl-2-nitrophenyl)acetic acid.
Substitution: Corresponding amide or ester derivatives.
Scientific Research Applications
Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a reference standard in pharmaceutical testing and drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Isopropyl 2-(4-acetylphenyl)acetate: Lacks the nitro group, making it less reactive in reduction reactions.
Isopropyl 2-(4-nitrophenyl)acetate: Lacks the acetyl group, affecting its reactivity in substitution reactions.
Isopropyl 2-(4-acetyl-2-nitrophenyl)propanoate: Has a different ester group, leading to variations in hydrolysis and other reactions.
Uniqueness
Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate is unique due to the presence of both acetyl and nitro groups on the phenyl ring, which allows it to undergo a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C13H15NO5 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
propan-2-yl 2-(4-acetyl-2-nitrophenyl)acetate |
InChI |
InChI=1S/C13H15NO5/c1-8(2)19-13(16)7-11-5-4-10(9(3)15)6-12(11)14(17)18/h4-6,8H,7H2,1-3H3 |
InChI Key |
BIOORSLEUGLROL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.